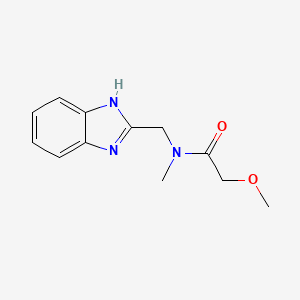

N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide

Description

N-(Benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide is a benzimidazole-derived compound characterized by a benzimidazole core linked to a methoxy-substituted acetamide moiety via a methylene bridge. The methoxy and N-methyl groups on the acetamide chain likely influence its solubility, metabolic stability, and target binding affinity.

Properties

Molecular Formula |

C12H15N3O2 |

|---|---|

Molecular Weight |

233.27 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide |

InChI |

InChI=1S/C12H15N3O2/c1-15(12(16)8-17-2)7-11-13-9-5-3-4-6-10(9)14-11/h3-6H,7-8H2,1-2H3,(H,13,14) |

InChI Key |

GYPDEGMCCYACRH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC2=CC=CC=C2N1)C(=O)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide typically involves the condensation of benzimidazole derivatives with appropriate acylating agents. One common method involves the reaction of benzimidazole with 2-methoxy-N-methylacetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction may require solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halides (e.g., NaCl), amines (e.g., NH3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Pharmacological Applications

1. Pain Management

Research has shown that benzimidazole derivatives, including N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide, can mitigate the adverse effects associated with opioid use. A study indicated that these derivatives reduced morphine-induced thermal hyperalgesia and mechanical allodynia in mice, suggesting their utility in managing opioid-induced paradoxical pain . The mechanism involves the attenuation of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), which are elevated due to prolonged opioid administration .

2. Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies have evaluated the effectiveness of benzimidazole derivatives against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity . This positions this compound as a promising candidate for developing new antimicrobial agents.

3. Anticancer Potential

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound has shown efficacy against human colorectal carcinoma cell lines (HCT116) with IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) . The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells while exhibiting selectivity towards malignant cells over normal cells .

Case Study 1: Opioid-Induced Pain Management

A study conducted on mice revealed that administration of this compound significantly reduced morphine-induced hyperalgesia and allodynia. The results highlighted a decrease in TNF-α expression in the spinal cord, suggesting a neuroprotective effect that could be beneficial for patients experiencing chronic pain due to opioid treatment .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzimidazole derivatives, this compound was tested against a panel of bacterial strains. The compound exhibited strong antimicrobial activity with MIC values indicating effectiveness against resistant strains. This finding supports further development as a therapeutic agent for bacterial infections .

Case Study 3: Anticancer Activity

The anticancer potential of this compound was evaluated using cell viability assays on HCT116 cells. Results showed that the compound induced significant cytotoxicity at low concentrations compared to traditional chemotherapy agents, highlighting its potential as a novel anticancer drug .

Mechanism of Action

The mechanism of action of N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide and related benzimidazole derivatives:

Structural and Functional Analysis

- Methoxy vs. Thioacetamide Substituents : The methoxy group in the target compound may enhance metabolic stability compared to thioacetamide derivatives (e.g., W1), which exhibit higher reactivity due to the sulfur atom . However, thioacetamide-linked compounds show stronger antimicrobial activity, likely due to improved target binding .

- Benzimidazole vs. Benzothiazole Cores : Replacement of benzimidazole with benzothiazole (as in N-(6-methoxybenzothiazol-2-yl)acetamide) shifts applications toward agrochemicals, highlighting the benzimidazole scaffold’s dominance in drug design .

Pharmacological and Physicochemical Properties

- Anti-parasitic Activity : Compound 8 (N-(2-methoxyphenyl)-1-methylbenzimidazol-2-amine) demonstrates potent anti-Leishmania effects, suggesting that methoxyaryl substitutions enhance antiparasitic efficacy .

- Crystallographic Data : Adamantyl-substituted benzothiazoles (e.g., ) exhibit stable H-bonded dimers, whereas benzimidazole-metal complexes (e.g., Ni/vanadium in ) show distorted octahedral geometries, relevant for modeling metalloenzymes.

Biological Activity

N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole moiety, which is known for its pharmacological versatility. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, making it a candidate for further research.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have indicated that compounds with benzimidazole structures often show efficacy against bacterial and fungal pathogens. For instance, research has demonstrated that derivatives of benzimidazole possess significant antifungal activity against strains like Candida albicans and Candida glabrata .

- Antiviral Properties : The compound may inhibit viral replication through mechanisms involving the modulation of viral enzymes or host cell pathways .

- Anticancer Potential : Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction, which is crucial in cancer and infectious diseases.

- Receptor Modulation : By binding to certain receptors, it can alter cellular responses that contribute to disease progression.

Data Table: Biological Activities and Efficacy

Case Studies

-

Antifungal Activity Study :

A recent study evaluated the antifungal activity of various benzimidazole derivatives, including this compound. The results indicated that this compound showed potent activity against Candida species with an IC50 value significantly lower than conventional antifungal agents . -

Antiviral Efficacy :

Another investigation focused on the antiviral properties of related compounds against HIV. The study found that certain analogs exhibited enhanced inhibitory effects on reverse transcriptase, suggesting potential therapeutic applications in HIV treatment . -

Cytotoxicity in Cancer Research :

In vitro tests on B16F10 melanoma cells revealed that the compound could induce cytotoxicity without significant toxicity at lower concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for N-(benzimidazol-2-ylmethyl)-2-methoxy-N-methylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as coupling benzimidazole derivatives with acetamide precursors. Key steps include:

- Condensation reactions : Use of aromatic aldehydes and amines under reflux with solvents like ethanol or chloroform .

- Catalyst selection : Copper(I) iodide or palladium catalysts for cross-coupling reactions to introduce the methoxy-methylacetamide moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve yield by stabilizing intermediates. Reaction temperatures (80–100°C) and time (6–12 hours) are critical for minimizing side products .

- Validation : Monitor reactions via TLC and characterize intermediates using IR (e.g., C=O stretch at ~1668 cm⁻¹) and ¹H NMR (e.g., methoxy protons at δ 3.3–3.7 ppm) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Combine analytical techniques:

- Elemental analysis : Compare calculated vs. experimental C, H, N percentages (e.g., deviations <0.3% indicate purity) .

- Spectroscopy :

- IR : Confirm benzimidazole NH stretches (~3178 cm⁻¹) and acetamide C=O (~1668 cm⁻¹) .

- NMR : Assign methoxy (δ 3.3–3.7 ppm), methylacetamide (δ 2.6–3.1 ppm), and benzimidazole aromatic protons (δ 7.0–8.0 ppm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular N–H⋯N bonds) to confirm stereochemistry .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Address discrepancies via:

- DFT calculations : Compare optimized geometries (e.g., dihedral angles of the benzimidazole-acetamide linkage) with X-ray structures to validate force fields .

- Docking studies : Use software like AutoDock to simulate binding to targets (e.g., enzymes) and compare with experimental IC₅₀ values. Adjust protonation states of benzimidazole (pKa ~5.6) to match physiological conditions .

- Kinetic assays : Perform time-resolved experiments (e.g., stopped-flow spectroscopy) to reconcile computational reaction pathways with observed rates .

Q. How can molecular docking studies be designed to predict the biological targets of this compound?

- Methodological Answer : Follow this workflow:

- Target selection : Prioritize enzymes with known benzimidazole interactions (e.g., kinases, cytochrome P450) .

- Ligand preparation : Generate 3D conformers of the compound, accounting for methoxy group flexibility. Assign partial charges using AM1-BCC .

- Docking protocols :

- Grid definition : Focus on catalytic sites (e.g., ATP-binding pockets) using crystallographic data.

- Scoring functions : Compare GoldScore, ChemPLP, and MM/GBSA to identify consensus poses .

- Validation : Cross-check with mutagenesis data (e.g., key residue interactions) or competitive binding assays .

Q. What experimental designs are recommended for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer : Use in vitro and in vivo models:

- COX-2 inhibition assay : Measure IC₅₀ values using fluorogenic substrates (e.g., DCFH-DA) in macrophage cells .

- Cytokine profiling : Quantify TNF-α and IL-6 levels via ELISA in LPS-stimulated RAW 264.7 cells .

- In vivo models : Administer the compound (10–50 mg/kg) in murine carrageenan-induced paw edema, comparing edema reduction to indomethacin controls .

- SAR analysis : Synthesize analogs (e.g., halogenated benzimidazoles) to correlate structural features with activity .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results for this compound?

- Methodological Answer : Mitigate variability via:

- Dose-response curves : Use ≥3 technical replicates per concentration (e.g., 0.1–100 μM) to calculate EC₅₀ with 95% confidence intervals .

- Cell line validation : Authenticate cell lines (e.g., STR profiling) and control for passage number .

- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treated vs. untreated groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.